molecular formula C20H23N3O6S B2496383 N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-69-5

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2496383
CAS No.: 868981-69-5
M. Wt: 433.48
InChI Key: ZYWJGQGGPPLGKU-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPO is a small molecule inhibitor that targets a specific protein and has shown promising results in preclinical studies.

Scientific Research Applications

1. Novel Synthetic Methodologies

The compound plays a role in novel synthetic methodologies. For instance, enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones were synthesized using various aziridine-2-methanols by intramolecular cyclization with phosgene. This demonstrates the compound's utility in preparing functionalized oxazolidinones, which are crucial in synthetic organic chemistry (Park et al., 2003).

2. Antimicrobial Applications

The compound has potential applications in the field of antimicrobial drugs. A study synthesized and evaluated a series of derivatives incorporating thiazole ring for their antimicrobial screening against various bacterial and fungal strains. These derivatives show promising therapeutic intervention possibilities for treating microbial diseases, highlighting the compound's significance in antimicrobial research (Desai et al., 2013).

3. Use in Ring-Opening Reactions

N1-(4-methoxybenzyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is useful in ring-opening reactions with Grignard reagents. These reactions produce tertiary carboxylic amide products, demonstrating the compound's versatility in organic synthesis and its potential for creating valuable substrates for further chemical transformations (Bensa et al., 2008).

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-28-16-9-7-15(8-10-16)13-21-19(24)20(25)22-14-18-23(11-12-29-18)30(26,27)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWJGQGGPPLGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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